(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(indolin-1-yl)methanone
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Overview
Description
The compound (1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(indolin-1-yl)methanone
is a complex organic molecule. It is related to a series of compounds that have been studied for their potential as G protein-gated inwardly-rectifying potassium (GIRK) channel activators .
Scientific Research Applications
Structural and Isomorphism Studies
- Isomorphism and Disorder in Structures: Research has explored the isomorphism in structures related to the compound , specifically focusing on methyl- and chloro-substituted small heterocyclic analogues. This study highlights the importance of treating structural disorder to improve the quality of structural descriptions, which is crucial for data-mining and detecting isomorphism in similar compounds (Swamy et al., 2013).
Inhibitory Activity and Molecular Docking
- Inhibitor Lead Compounds Identification: A broad group of compounds, including substituted pyrazoles and indoles, were screened for potential inhibitory effects on fructose-1,6-bisphosphatase. This study used docking programs to interpret the experiments, providing insights into the potential use of similar compounds in inhibitory applications (Rudnitskaya et al., 2009).
- Anticancer and Antimicrobial Agents: The synthesis and molecular docking study of new compounds incorporating oxazole, pyrazoline, and pyridine rings have shown potential as anticancer and antimicrobial agents. This research demonstrates the application of such compounds in overcoming microbe resistance to pharmaceutical drugs (Katariya et al., 2021).
- Enzyme Inhibitory Activity: Thiophene-based heterocyclic compounds have been evaluated for their in vitro enzyme inhibitory activities against various enzymes, highlighting the potential for therapeutic applications in enzyme inhibition (Cetin et al., 2021).
Anticancer and Antibacterial Activities
- Synthesis of Anticancer and Antibacterial Agents: Novel pyrazole derivatives have been synthesized, demonstrating significant anticancer and antimicrobial activities. This underlines the therapeutic potential of such compounds in the treatment of cancer and bacterial infections (Hafez et al., 2016).
Corrosion Inhibition
- Corrosion Inhibitor for Mild Steel: Pyrazole derivatives have been investigated as corrosion inhibitors for mild steel in acidic solutions, demonstrating the application of such compounds in industrial processes involving metal protection (Yadav et al., 2015).
Antibacterial Screening
- Novel Antibacterial Agents: The synthesis and antibacterial screening of novel thiazolyl pyrazole and benzoxazole compounds show promise as potent antibacterial agents. This indicates their potential use in developing new treatments for bacterial infections (Landage et al., 2019).
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as a GIRK channel activator . It interacts with the GIRK channels, leading to their activation . This results in an increased potassium ion flow across the cell membrane, which can lead to hyperpolarization and a decrease in cell excitability .
Biochemical Pathways
The activation of GIRK channels by this compound affects the GPCR signaling pathways . These pathways play a crucial role in various physiological processes, including pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays . It has shown nanomolar potency as a GIRK1/2 activator with improved metabolic stability over the prototypical urea-based compounds . .
Result of Action
The activation of GIRK channels by this compound can lead to a decrease in cell excitability . This can have various effects depending on the specific cell type and the physiological context. For example, in neurons, this could lead to a decrease in neuronal firing, potentially affecting processes such as pain perception, reward/addiction, and anxiety .
Properties
IUPAC Name |
2,3-dihydroindol-1-yl-[1-(1,1-dioxothiolan-3-yl)-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S2/c1-15-22-18(24(29)27-10-8-16-5-2-3-6-20(16)27)13-19(21-7-4-11-32-21)25-23(22)28(26-15)17-9-12-33(30,31)14-17/h2-7,11,13,17H,8-10,12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGWGEWVCFXJHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)N4CCC5=CC=CC=C54)C6CCS(=O)(=O)C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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